molecular formula C12H24O4 B14229196 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol CAS No. 566164-09-8

5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol

Cat. No.: B14229196
CAS No.: 566164-09-8
M. Wt: 232.32 g/mol
InChI Key: CFTJSOGSBHMXDA-UHFFFAOYSA-N
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Description

5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is an organic compound that belongs to the class of cyclohexanes Cyclohexanes are cyclic hydrocarbons with a six-carbon ring structure This particular compound is characterized by the presence of a tert-butoxyethoxy group and two hydroxyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the tert-Butoxyethoxy Group: The tert-butoxyethoxy group can be introduced via an etherification reaction. This involves reacting cyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form cyclohexane derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of cyclohexane derivatives with different substituents replacing the tert-butoxyethoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxyethoxy group may influence the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-diol: Lacks the tert-butoxyethoxy group, resulting in different chemical properties and reactivity.

    5-(1-Methoxyethoxy)cyclohexane-1,3-diol: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy, leading to variations in steric and electronic effects.

Uniqueness

5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is unique due to the presence of the tert-butoxyethoxy group, which imparts specific steric and electronic properties

Properties

CAS No.

566164-09-8

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxy]ethoxy]cyclohexane-1,3-diol

InChI

InChI=1S/C12H24O4/c1-8(16-12(2,3)4)15-11-6-9(13)5-10(14)7-11/h8-11,13-14H,5-7H2,1-4H3

InChI Key

CFTJSOGSBHMXDA-UHFFFAOYSA-N

Canonical SMILES

CC(OC1CC(CC(C1)O)O)OC(C)(C)C

Origin of Product

United States

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